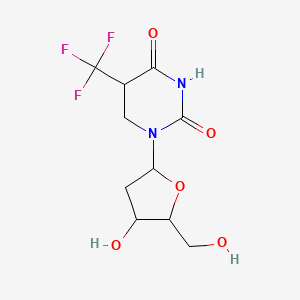
Trifluorothymidine; 5-Trifluorothymidine;TFT
Descripción
Trifluorothymidine, also known as 5-Trifluorothymidine, is a fluorinated pyrimidine nucleoside. It is primarily used as an antiviral agent, particularly in the treatment of herpes simplex virus infections. Trifluorothymidine is also a component of certain anticancer drugs, such as trifluridine/tipiracil, which is used in chemotherapy for metastatic colorectal cancer .
Propiedades
Fórmula molecular |
C10H13F3N2O5 |
|---|---|
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H13F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h4-7,16-17H,1-3H2,(H,14,18,19) |
Clave InChI |
KBJKRUXVVBWZGL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2CC(C(=O)NC2=O)C(F)(F)F)CO)O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trifluorothymidine can be synthesized through various methods. One common synthetic route involves the reaction of 5-trifluoromethyl-2,4-bis-(trimethylsilyloxy)pyrimidine with a 2-deoxy-α-D-erythro-pentofuranosyl chloride derivative. This reaction can be carried out either in the absence of a solvent or with a small amount of solvent .
Industrial Production Methods
Industrial production of trifluorothymidine typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Trifluorothymidine undergoes various chemical reactions, including:
Substitution Reactions: Trifluorothymidine can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of trifluorothymidine.
Aplicaciones Científicas De Investigación
Trifluorothymidine has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzyme specificity and kinetics studies.
Biology: Trifluorothymidine is incorporated into DNA, making it useful for DNA repair studies.
Medicine: It is used in antiviral treatments for herpes simplex virus infections and as a component of anticancer drugs.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in various biochemical assays
Mecanismo De Acción
Trifluorothymidine acts by inhibiting viral replication. It gets incorporated into viral DNA during replication, leading to the formation of defective proteins and an increased mutation rate. This incorporation disrupts the normal function of the viral DNA, thereby inhibiting the replication process .
Comparación Con Compuestos Similares
Similar Compounds
- Idoxuridine
- Vidarabine
- 5-Fluorouracil
- 5-Fluoro-2’-deoxyuridine
These compounds share similar mechanisms of action but differ in their specific applications and efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


